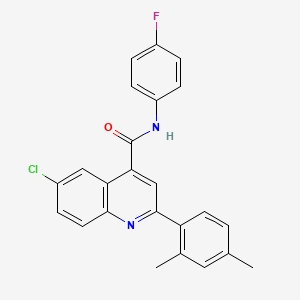
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone, also known as BPTET, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTET belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone is not fully understood. However, studies have suggested that 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone may exert its biological activities through the inhibition of various enzymes and signaling pathways. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. In addition, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for drug development. However, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. Further studies are needed to determine the optimal dosage and administration route for 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone. One direction is to investigate the potential of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone and its interaction with various enzymes and signaling pathways. Further studies are also needed to determine the toxicity and pharmacokinetics of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone in vivo. Overall, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has shown promising biological activities and has the potential to be developed into a novel therapeutic agent.
合成法
The synthesis of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported in the literature. The method involves the reaction of 4-bromobenzaldehyde with 2-aminothiophenol in the presence of acetic acid to yield the intermediate 1-(4-bromophenyl)-2-(thiazol-2-ylthio)ethanone. The intermediate is then treated with hydrogen peroxide and acetic anhydride to obtain the final product, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone.
科学的研究の応用
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been reported to reduce the production of inflammatory cytokines and inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCYSLXIDQZKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)


![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5971478.png)
![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)